molecular formula C7H8O5 B1243764 2,4,6-Trioxoheptanoic acid

2,4,6-Trioxoheptanoic acid

Cat. No.: B1243764
M. Wt: 172.13 g/mol
InChI Key: VAKFRAZWNDUNDE-UHFFFAOYSA-N
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Description

2,4,6-Trioxoheptanoic acid is a polyketo carboxylic acid characterized by three ketone groups at positions 2, 4, and 6 of a seven-carbon chain, terminating in a carboxylic acid group.

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

2,4,6-trioxoheptanoic acid

InChI

InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12)

InChI Key

VAKFRAZWNDUNDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2,4,6-Trithiaheptane

Structural Relationship: Replacing the three oxygen atoms in the ketone groups of 2,4,6-trioxoheptanoic acid with sulfur yields 2,4,6-trithiaheptane (C₇H₁₄S₃). This compound, noted in , lacks the carboxylic acid moiety but shares the heptane backbone with three heteroatoms. Key Differences:

  • Electronegativity : Sulfur’s lower electronegativity compared to oxygen reduces polarity, likely decreasing solubility in polar solvents.
  • Reactivity : Thioether bonds (C–S) are less reactive than ketones (C=O), making 2,4,6-trithiaheptane more stable but less electrophilic.
  • Applications: Trithiaheptane derivatives are often used in polymer chemistry, whereas trioxoheptanoic acid may serve as a biochemical precursor .

Chlorinated Phenoxypropionic Acids

Examples :

  • 2-(2,4,5-Trichlorophenoxy)propionic acid (CAS 93-72-1)
  • 2-(2-Methyl-4-chlorophenoxy)propanoic acid (CAS 93-65-2)

Structural Relationship: These compounds share a propionic acid backbone but feature aromatic chlorophenoxy substituents instead of ketones. Key Differences:

  • Functionality: Chlorophenoxy derivatives are herbicides (e.g., 2,4,5-T analogs), acting as synthetic auxins.
  • Acidity: The electron-withdrawing chlorine atoms in phenoxy acids enhance acidity (pKa ~2–3), whereas the trioxoheptanoic acid’s acidity is influenced by proximal ketones, though exact values are unconfirmed .

Other Polyketo Acids

  • Triacetic Acid Lactone (TAL) : A cyclic triketone with antimicrobial properties, highlighting how ketone positioning impacts bioactivity.

Data Table: Hypothetical Comparative Properties

Compound Molecular Formula Functional Groups Hypothetical pKa Key Applications
This compound C₇H₈O₅ 3 ketones, 1 carboxylic acid ~1.5–2.5* Biochemical synthesis
2,4,6-Trithiaheptane C₇H₁₄S₃ 3 thioethers N/A Polymer precursors
2,4,5-T (propionic ester) C₁₀H₉Cl₃O₃ Chlorophenoxy, ester, acid ~2.3 Herbicides

*Estimated based on polyketone acidity trends.

Research Findings and Limitations

  • Reactivity: The trioxoheptanoic acid’s ketones may facilitate nucleophilic additions, but its stability under physiological conditions remains unstudied.
  • Synthesis Gaps: No CAS or synthesis data for this compound are provided in the evidence, limiting direct comparisons .
  • Toxicity: Chlorinated phenoxy acids (e.g., 2,4,5-T) are linked to environmental persistence, whereas sulfur/oxygen analogs may exhibit lower ecotoxicity .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,4,6-Trioxoheptanoic acid in laboratory settings?

  • Methodological Answer : Key precautions include using PPE (gloves, goggles), working in fume hoods to prevent inhalation, and adhering to waste disposal regulations. Safety data for structurally similar acids highlight risks of skin/eye irritation and environmental toxicity, necessitating strict adherence to OSHA and GHS guidelines .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Gas chromatography (GC) is effective for purity assessment (>98% as per analogous compounds), while NMR and mass spectrometry (MS) confirm structural integrity. Cross-referencing with PubChem spectral data enhances validation .

Q. How should environmental hazards associated with this compound be managed?

  • Methodological Answer : Classify waste as hazardous due to aquatic toxicity risks. Follow regulations like 40 CFR Part 261 (U.S.) and employ certified disposal services to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound synthesis?

  • Methodological Answer : Discrepancies may stem from impurities or isomerization. Use multi-technique validation (HPLC, IR, X-ray crystallography) and compare results with authoritative databases like PubChem or CAS Common Chemistry .

Q. What experimental design principles optimize synthesis yield of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate variables (temperature, catalyst ratio, reaction time). Process optimization for analogous compounds demonstrates improved yields through controlled stepwise adjustments .

Q. How does storage stability impact reproducibility in studies involving this compound?

  • Methodological Answer : Degradation under heat/light alters chemical integrity. Conduct accelerated aging studies and store at -20°C in inert atmospheres to maintain stability, as recommended for sensitive carboxylic acids .

Q. What strategies mitigate intermediate decomposition in multi-step syntheses of this compound?

  • Methodological Answer : Use low-temperature processing, inert gas environments (e.g., nitrogen), and immediate derivatization of reactive intermediates. Protocols for analogous oxo-acids emphasize minimizing exposure to reactive conditions .

Q. How can purification methods for this compound be validated?

  • Methodological Answer : Validate via melting point consistency, chromatographic purity (HPLC ≥98%), and spectral alignment with reference standards. Comparative analysis with CAS Common Chemistry data ensures accuracy .

Key Considerations for Academic Research

  • Data Interpretation : Cross-validate findings with open-access databases (e.g., PubChem) to address contradictions and ensure reproducibility .
  • Regulatory Compliance : Adhere to OSHA, GHS, and regional disposal guidelines to mitigate health/environmental risks .
  • Methodological Rigor : Employ DoE and multi-technique characterization to optimize synthesis and analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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